molecular formula C18H18N4O3 B5200643 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide

カタログ番号 B5200643
分子量: 338.4 g/mol
InChIキー: BAPIDWQJGGQZIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

作用機序

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide works by binding to the ATP-binding pocket of FGFRs, preventing the phosphorylation of tyrosine residues and downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and migration, ultimately resulting in cell death. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to selectively target FGFRs over other receptor tyrosine kinases, making it a promising therapeutic agent for FGFR-driven diseases.
Biochemical and physiological effects:
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide induces cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFRs and downstream signaling pathways. In skeletal cells, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide promotes bone formation and reduces bone resorption by regulating the activity of osteoblasts and osteoclasts. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the major advantages of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in lab experiments is its high selectivity for FGFRs, which reduces the risk of off-target effects. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is also a small molecule inhibitor, making it easier to administer and study than larger protein inhibitors. However, one of the limitations of using N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide is its relatively low potency compared to other FGFR inhibitors. This may require higher concentrations of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide to achieve the desired effects, which could lead to non-specific effects and toxicity.

将来の方向性

There are several future directions for the study of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. Another area of interest is the investigation of the effects of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide on other FGFR-driven diseases such as developmental disorders and metabolic disorders. Additionally, the combination of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide with other therapeutic agents could be explored as a potential treatment strategy for FGFR-driven diseases.

合成法

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide was first synthesized by Wu et al. in 2013 using a multi-step synthesis approach. The synthesis involves the condensation of 2-furancarboxylic acid with 2-aminobenzophenone to form 2-(2-furanyl)-benzophenone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to obtain the intermediate product. The intermediate product is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product, N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide. The purity and identity of the compound were confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of FGFR-driven diseases such as cancer and skeletal disorders. In vitro studies have shown that N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide inhibits the autophosphorylation of FGFRs and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated the efficacy of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide in suppressing tumor growth and metastasis in mouse models of various cancers, including breast cancer, lung cancer, and bladder cancer. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to improve bone formation and reduce bone resorption in mouse models of skeletal disorders such as osteoporosis and craniosynostosis.

特性

IUPAC Name

N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPIDWQJGGQZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。